molecular formula C14H15ClN2O2 B3943578 1-(4-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide

1-(4-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B3943578
M. Wt: 278.73 g/mol
InChI Key: CMMPHOLZZQRHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a promising compound for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

1-(4-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and anti-convulsant effect. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety, such as valproic acid and vigabatrin.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. It can reduce the excitability of neurons, which can have an anti-convulsant effect. It can also have a calming effect, which can be beneficial for the treatment of anxiety. In addition, this compound has been shown to have anti-addictive effects, possibly by reducing the reward associated with drug use.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a selective inhibitor of GABA transaminase, which means that it has a specific target and is less likely to have off-target effects. It is also relatively easy to synthesize and can be easily scaled up for commercial production. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and there is still much to be learned about its effects and potential therapeutic applications. In addition, it may not be suitable for all types of experiments, and researchers should carefully consider its limitations before using it in their studies.

Future Directions

There are many potential future directions for research on 1-(4-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new drugs based on this compound, which could have improved efficacy and fewer side effects. Another area of interest is the investigation of this compound for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Scientific Research Applications

1-(4-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of epilepsy, addiction, and anxiety. It has also been investigated for its potential use in treating other neurological disorders, such as Parkinson's disease and Huntington's disease.

properties

IUPAC Name

1-(4-chlorophenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-10-1-5-12(6-2-10)17-8-9(7-13(17)18)14(19)16-11-3-4-11/h1-2,5-6,9,11H,3-4,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMPHOLZZQRHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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